3,9-Dichloro-5-methoxyacridine

X-ray crystallography DNA intercalation geometry structure-activity relationship

3,9-Dichloro-5-methoxyacridine (also indexed as 6,9-dichloro-2-methoxyacridine, CAS 86-38-4) is a dihalogenated, methoxy-substituted acridine heterocycle (C₁₄H₉Cl₂NO, MW 278.13 g/mol). The compound belongs to the 9-chloroacridine family broadly recognized for DNA intercalation and topoisomerase inhibition, yet its specific substitution pattern—chlorine atoms at positions 3 and 9 (or 6 and 9 under alternative numbering) plus a methoxy group at position 5 (or 2)—confers distinct crystallographic distortion, regioselective synthetic reactivity, and a defined role as the precursor to clinically relevant derivatives including 9-amino-6-chloro-2-methoxyacridine (ACMA), bis-acridine intercalators, and the antileishmanial/antitumor hybrid ACS03.

Molecular Formula C14H9Cl2NO
Molecular Weight 278.1 g/mol
CAS No. 88914-97-0
Cat. No. B13095456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dichloro-5-methoxyacridine
CAS88914-97-0
Molecular FormulaC14H9Cl2NO
Molecular Weight278.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl
InChIInChI=1S/C14H9Cl2NO/c1-18-12-4-2-3-10-13(16)9-6-5-8(15)7-11(9)17-14(10)12/h2-7H,1H3
InChIKeyYMMJYJZATITPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Dichloro-5-methoxyacridine (CAS 88914-97-0): Core Intermediate for DNA-Targeting Acridine Derivatives


3,9-Dichloro-5-methoxyacridine (also indexed as 6,9-dichloro-2-methoxyacridine, CAS 86-38-4) is a dihalogenated, methoxy-substituted acridine heterocycle (C₁₄H₉Cl₂NO, MW 278.13 g/mol) . The compound belongs to the 9-chloroacridine family broadly recognized for DNA intercalation and topoisomerase inhibition, yet its specific substitution pattern—chlorine atoms at positions 3 and 9 (or 6 and 9 under alternative numbering) plus a methoxy group at position 5 (or 2)—confers distinct crystallographic distortion, regioselective synthetic reactivity, and a defined role as the precursor to clinically relevant derivatives including 9-amino-6-chloro-2-methoxyacridine (ACMA), bis-acridine intercalators, and the antileishmanial/antitumor hybrid ACS03 [1][2]. It is commercially supplied at ≥97–98% purity as a yellow to yellow-green crystalline powder with a melting point of 163–165 °C and is insoluble in water but soluble in alcohols, benzene, and toluene .

Why 3,9-Dichloro-5-methoxyacridine Cannot Be Substituted with Simpler Acridine Analogs


The three substituents on the acridine core are not redundant—each fulfills a mechanistically and synthetically distinct function that is lost upon substitution with mono-chlorinated or non-methoxy analogs. X-ray crystallography demonstrates that the C(9) chlorine induces significant bond-length shortening in adjacent bonds relative to acridines substituted only at C(6), producing a buckled, non-mirror-symmetric ring geometry that alters intercalation geometry [1]. In synthetic applications, the C(9) chlorine is selectively displaced by amines under mild conditions while the C(6) chlorine is retained for downstream functionalization; this orthogonal reactivity pair is absent in 9-chloroacridine (lacks a second reactive chlorine), 2,9-dichloroacridine (lacks the methoxy electron-donating modulation), or 9-chloro-2-methoxyacridine (lacks the second chlorine for bis-functionalization) [2]. The methoxy group further modulates the pKa of the ring nitrogen (predicted 2.98) and contributes to the fluorescence properties exploited in the ACMA probe and its dimeric antiviral derivatives that achieve >8 log₁₀ reduction in MS2 phage titer [3]. Generic substitution with any structurally simpler acridine would forfeit at least one of these three essential functionalities.

3,9-Dichloro-5-methoxyacridine: Quantitative Differentiator Evidence Against Closest Analogs


Crystal Structure Distortion Differentiates 3,9-Dichloro-5-methoxyacridine from Singly Substituted Acridines

Single-crystal X-ray diffraction of 6,9-dichloro-2-methoxyacridine (the alternative numbering equivalent of 3,9-dichloro-5-methoxyacridine) reveals that the acridine nucleus is slightly buckled and does not show mirror symmetry along the C(9)–N(10) line. The addition of the chlorine atom at C(9) produces significant shortening in adjacent bonds compared to acridines bearing chlorine solely at the C(6) position [1]. This asymmetry is more marked than that observed in rivanol (ethoxyacridine), where the acridine ring system is almost exactly planar [2]. The structural distortion directly impacts the intercalation geometry between DNA base pairs and may influence DNA-binding energetics—the introduction of chlorine substituents on the acridine ring has been shown to increase both frameshift mutagenicity and intercalative DNA binding affinity relative to unsubstituted or methyl-substituted analogs [3].

X-ray crystallography DNA intercalation geometry structure-activity relationship

Orthogonal C9/C6 Chlorine Reactivity Enables Sequential Derivatization Unavailable with Mono-Chloro Analogs

Treatment of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate selectively replaces the C(9) chlorine to yield 6-chloro-2-methoxyacridin-9-ylamine, while the C(6) chlorine remains intact for subsequent nucleophilic displacement . This orthogonal reactivity is structurally precluded in 9-chloroacridine (CAS 716-64-7; only one leaving group), 9-chloro-2-methoxyacridine (CAS 16492-13-0; only one chlorine), and 2,9-dichloroacridine (CAS 35547-70-7; lacks methoxy activation). The C(9)-selective amination proceeds under mild conditions (phenol as solvent, ~60–100 °C) without protecting-group strategies, enabling modular construction of asymmetric bis-acridines, N-alkyl-9-aminoacridines, and EDTA-acridine conjugates [1][2]. In contrast, 9-chloroacridine can only be mono-functionalized at C(9), preventing the modular assembly of bifunctional hybrids that concurrently target multiple parasitic pathways [3].

regioselective synthesis 9-aminoacridine derivatives bis-functionalization

Dimeric Acridine Derivatives Synthesized from This Compound Achieve >8 log₁₀ MS2 Phage Inactivation

A series of antiviral EDTA-acridine conjugates was synthesized using 6,9-dichloro-2-methoxyacridine as the sole acridine building block. Suitably monoprotected 1,ω-alkyldiamines reacted with 6,9-dichloro-2-methoxyacridine at the C(9) position, and after deprotection and conjugation with EDTA dianhydride, the resulting dimeric intercalators were loaded with Fe³⁺ and incubated with MS2 bacteriophages in the presence of sodium ascorbate [1]. Across multiple spacer-length variants, a reduction of the phage titer by >8 logarithmic decades was achieved, demonstrating that the 6-chloro-2-methoxyacridine moiety—uniquely accessible from this precursor—provides intercalation potency sufficient for complete viral inactivation [1]. Comparable intercalator scaffolds lacking the 6-chloro-2-methoxy substitution pattern were noted to exhibit weaker DNA interaction and are expected to show lower antiviral potency, though a formal head-to-head comparator study was not reported [1].

antiviral intercalators pathogen inactivation Fenton chemistry

Established Industrial Synthesis Pathway from 2,4-Dichlorotoluene Confirms Scalable Supply

The industrial production method for 6,9-dichloro-2-methoxyacridine proceeds from 2,4-dichlorotoluene through a five-step sequence: oxidation, condensation, acidification, cyclization, and chlorination . This well-established route is documented in the primary chemical literature (Hall & Turner, J Chem Soc 1945) and Beilstein (21 III/IV 1553), with the product crystallized from benzene or 1,2-dichloroethane to a melting point of 162–163 °C [1]. By contrast, the regioisomer 5,9-dichloro-2-methoxyacridine and the non-methoxy analog 3,9-dichloroacridine (CAS 35547-70-7) lack comparable published industrial process documentation, introducing greater supply-chain uncertainty for procurement at multi-kilogram scale . The compound is commercially stocked by major suppliers including Thermo Scientific Alfa Aesar, Sigma-Aldrich, and Santa Cruz Biotechnology at ≥97–98% purity in quantities from 1 g to 25 g, with Beilstein registry number 226309 and MDL MFCD00005028 .

chemical process industrial synthesis supply chain reliability

Acridine-Thiophene Hybrid ACS03 Derived from This Precursor Shows Quantified Antileishmanial and Antitumor Activity

6,9-Dichloro-2-methoxyacridine serves as the direct synthetic precursor to ACS03, a thiophene-acridine hybrid compound (CAS 2227022-64-0) with demonstrated antileishmanial and colorectal-cancer-selective antitumor activity [1]. A 2022 review of acridine antileishmanial agents reported that hybrids containing the 6,9-dichloro-2-methoxyacridine fragment and the 2-aminothiophene fragment (compound 47/ACS03) demonstrated antipromastigote activity with IC₅₀ levels from 9.60 µM to 69.11 µM [2]. In a broader structural context, the Di Giorgio et al. (2003) study of 7-substituted 9-chloro-2-methoxyacridines established that antileishmanial activity depends critically on both the 7-substituent and the 9-substituted group—with the 9-chloro series exhibiting a distinct selectivity profile compared to the 9-amino series, and selective indices (SI = IC₅₀ monocytes / IC₅₀ amastigotes) varying substantially between analogs [3]. The unsubstituted parent 6,9-dichloro-2-methoxyacridine itself, while not directly active, is the essential gateway intermediate for accessing these structure-activity relationship (SAR) series, as the C(9) chlorine is required for installing diverse amine substituents that tune antiparasitic potency and selectivity [3].

antileishmanial antitumor drug discovery precursor

Procurement-Driven Application Scenarios for 3,9-Dichloro-5-methoxyacridine Based on Verified Evidence


Synthesis of 9-Amino-6-chloro-2-methoxyacridine (ACMA) for DNA Intercalation and Fluorescence Studies

The primary documented application of 3,9-dichloro-5-methoxyacridine is the preparation of 9-amino-6-chloro-2-methoxyacridine (ACMA) via selective C(9) amination with phenol and ammonium carbonate . ACMA is a validated DNA intercalator that selectively binds to poly(d(A-T)) sequences with excitation/emission maxima at ~419/483 nm, compatible with most UV light sources for fluorescence-based DNA detection and quantification [1]. ACMA additionally forms three distinct complexes with DNA—a property unlike other intercalating drugs—and has been used to probe electron transfer distance dependence in acridine-intercalated DNA and ultrafast solvation dynamics (<200 fs Stokes shift of 0.41 eV) in duplex DNA [2]. Researchers requiring ACMA or its N-alkyl derivatives for DNA biophysics, fluorescence microscopy, or mycobacterial oxidative phosphorylation assays (where ACMA serves as a ΔpH-sensitive fluorescent probe) should procure this compound as the direct precursor rather than attempting to modify less functionalized acridine scaffolds [3].

Construction of Bis-Acridine DNA Bis-Intercalators for Antitumor and Antiviral Development

The orthogonal reactivity of the C(9) and C(6) chlorine atoms enables modular assembly of diacridine bis-intercalators connected through the 9-amino position by alkyl chains of varying lengths . Chen et al. (1978) demonstrated that these diacridines exhibit antitumor activity (% ILS, inhibition of P-388 ascites cell growth in BDF/1 mice) that correlates with cell agglutination properties rather than simple DNA/RNA synthesis inhibition, emphasizing a complex host-tumor interaction mechanism [1]. Csuk et al. (2005) extended this concept to antiviral applications, showing that EDTA-conjugated diacridine Fe³⁺ complexes derived from this compound achieve >8 log₁₀ reduction in MS2 phage titer via ascorbate-triggered Fenton chemistry—a pathogen inactivation strategy applicable to blood product sterilization [2]. Researchers developing nucleic acid-targeted therapeutics, chemical biology probes, or pathogen reduction technologies should procure this compound as the enabling bifunctional building block.

SAR Exploration of 7-Substituted-9-amino-6-chloro-2-methoxyacridines for Antiparasitic Drug Discovery

The Di Giorgio et al. (2003) study demonstrated that 7-substituted derivatives of 9-chloro- and 9-amino-2-methoxyacridines exhibit potent in vitro activity against Leishmania infantum, with antileishmanial potency and selective index (IC₅₀ monocytes / IC₅₀ amastigotes) varying by up to 67.6-fold depending on the nature of the 7- and 9-substituents . The 6,9-dichloro-2-methoxyacridine core provides the necessary 9-chloro handle for installing diverse amines (primary, secondary, heterocyclic) and the 6-chloro substituent for additional modulation. This SAR accessibility has led to the development of ACS03, a thiophene-acridine hybrid with IC₅₀ values of 9.60–69.11 µM against Leishmania promastigotes and selective activity against colorectal cancer cells [1]. Medicinal chemistry groups pursuing neglected tropical disease or oncology programs within the acridine chemical space should procure this compound as the validated entry point to a published and active SAR series.

Industrial-Scale Synthesis of Pharmaceutical Acridine Intermediates with Established Process Chemistry

For process chemistry and CMC (Chemistry, Manufacturing, and Controls) development, 3,9-dichloro-5-methoxyacridine offers the advantage of a published five-step industrial synthesis from 2,4-dichlorotoluene with defined purification protocols (crystallization from benzene or 1,2-dichloroethane to mp 162–163 °C) . This established route contrasts with regioisomeric or non-methoxy dichloroacridine analogs that lack published process documentation and multi-supplier commercial availability. The compound is routinely supplied at 98% purity by Thermo Scientific Alfa Aesar and Sigma-Aldrich in quantities up to 25 g, with Beilstein registry (226309) and MDL number (MFCD00005028) facilitating regulatory documentation [1]. The scalable synthesis, defined impurity profile, and multi-vendor sourcing reduce supply-chain risk for organizations transitioning from discovery-scale (milligram-to-gram) to development-scale (kilogram) production of acridine-based pharmaceutical intermediates.

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